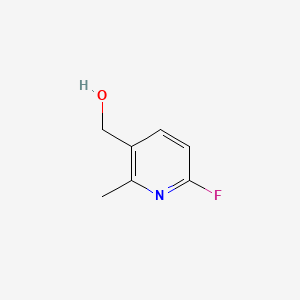

(6-Fluoro-2-methylpyridin-3-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6-fluoro-2-methylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-5-6(4-10)2-3-7(8)9-5/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRVHSIXTBFZRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654270 | |

| Record name | (6-Fluoro-2-methylpyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-98-8 | |

| Record name | (6-Fluoro-2-methylpyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: (6-Fluoro-2-methylpyridin-3-yl)methanol (CAS 1362241-72-7)

Preliminary Assessment: Despite a comprehensive search for detailed technical information, experimental protocols, and biological data for (6-Fluoro-2-methylpyridin-3-yl)methanol, with the specific CAS number 1362241-72-7, publicly available scientific literature and patent databases appear to be limited at this time. The information presented herein is based on the currently accessible data.

Chemical Identity and Properties

This compound is a fluorinated pyridine derivative. While detailed, experimentally verified data is scarce, some basic properties can be inferred from its chemical structure and information from chemical suppliers.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1362241-72-7 | - |

| Molecular Formula | C₇H₈FNO | CP Lab Safety |

| Molecular Weight | 141.14 g/mol | Calculated |

| Purity | 98% | CP Lab Safety |

| Appearance | Not specified | - |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

| Solubility | Not specified | - |

Synthesis and Experimental Protocols

Hypothetical Experimental Workflow for Synthesis:

Caption: A potential, unverified workflow for the synthesis of this compound.

Applications in Research and Development

The utility of this compound in drug discovery and development is not yet documented in available literature. However, the pyridine scaffold is a common motif in medicinal chemistry, and fluorinated organic molecules often exhibit unique biological properties due to the effects of fluorine on metabolic stability, binding affinity, and lipophilicity.

Given its structure, this compound could potentially serve as a building block for the synthesis of more complex molecules with potential therapeutic applications. The hydroxymethyl group provides a reactive handle for further chemical modifications.

Biological Activity and Signaling Pathways

There is currently no published data on the biological activity of this compound or its involvement in any specific signaling pathways. Researchers investigating novel small molecules for therapeutic purposes would need to conduct initial screening assays to determine any potential biological effects.

Logical Workflow for Biological Screening:

Caption: A generalized workflow for the initial biological evaluation of a novel chemical entity.

Conclusion

This compound (CAS 1362241-72-7) is a chemical compound for which detailed technical information is not widely available in the public domain. While its structure suggests potential as a building block in medicinal chemistry, further research is required to elucidate its synthesis, physicochemical properties, and biological activities. This document serves as a summary of the currently available information and highlights the need for further investigation to understand the potential of this compound. Researchers and drug development professionals are encouraged to perform their own detailed experimental evaluations.

An In-depth Technical Guide to the Synthesis and Characterization of (6-Fluoro-2-methylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (6-Fluoro-2-methylpyridin-3-yl)methanol, a key building block in medicinal chemistry and drug development. This document details a reliable synthetic route, purification methods, and expected analytical data for this compound.

Synthesis

The synthesis of this compound is most readily achieved through the reduction of a suitable precursor, 6-Fluoro-2-methylnicotinaldehyde. This transformation can be efficiently carried out using a standard reducing agent such as sodium borohydride (NaBH₄).

The overall synthetic pathway is a straightforward reduction of an aldehyde to a primary alcohol.

Caption: Synthetic workflow for this compound.

Materials:

-

6-Fluoro-2-methylnicotinaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for column chromatography)

Procedure:

-

In a round-bottom flask, dissolve 6-Fluoro-2-methylnicotinaldehyde (1.0 eq.) in methanol (10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with dichloromethane (3 x 10 volumes).

-

Combine the organic layers and wash with brine (5 volumes).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).

-

Dissolve the crude this compound in a minimal amount of dichloromethane.

-

Load the dissolved crude product onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent should be gradually increased to facilitate the separation of the product from any impurities.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques. Below is a summary of the expected characterization data.

The following diagram illustrates the relationship between the analytical techniques and the information they provide for the characterization of the target compound.

Caption: Analytical techniques for characterizing the target compound.

The following table summarizes the predicted quantitative data for this compound. Note: The NMR chemical shifts are estimations based on the analysis of similar structures and may vary slightly from experimentally determined values.

| Parameter | Predicted Value |

| Molecular Formula | C₇H₈FNO |

| Molecular Weight | 141.14 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95 (d, J = 2.4 Hz, 1H, H-4), 7.05 (dd, J = 8.4, 2.4 Hz, 1H, H-5), 4.70 (s, 2H, -CH₂OH), 2.55 (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 162.5 (d, J=240 Hz, C-6), 155.0 (d, J=15 Hz, C-2), 140.0 (d, J=8 Hz, C-4), 125.0 (d, J=4 Hz, C-3), 110.0 (d, J=35 Hz, C-5), 60.0 (-CH₂OH), 23.0 (-CH₃) |

| Mass Spectrometry (EI) | m/z 141 (M⁺), 124 (M⁺ - OH), 112 (M⁺ - CH₂OH) |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

-

Process the spectra and assign the chemical shifts, coupling constants, and integrations.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct infusion or gas chromatography inlet.

-

Acquire the mass spectrum using electron ionization (EI) or electrospray ionization (ESI).

-

Analyze the resulting spectrum to determine the molecular ion peak and fragmentation pattern.

Melting Point Determination:

-

Place a small amount of the crystalline product into a capillary tube.

-

Use a calibrated melting point apparatus to determine the temperature range over which the solid melts. A sharp melting point range is indicative of high purity.

The Solubility Profile of (6-Fluoro-2-methylpyridin-3-yl)methanol: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (6-Fluoro-2-methylpyridin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various organic solvents is critical for its effective use in drug discovery and development, impacting processes from reaction chemistry and purification to formulation. Due to the limited availability of specific quantitative public data for this exact molecule, this guide presents an analysis based on its structural features, qualitative expectations for solubility in different solvent classes, and standardized experimental protocols for determining solubility.

Physicochemical Properties and Solubility Profile

This compound is a functionalized pyridine derivative. The presence of a fluorine atom, a methyl group, and a hydroxymethyl group on the pyridine ring dictates its physicochemical properties and, consequently, its solubility. The pyridine nitrogen and the hydroxyl group can act as hydrogen bond acceptors and donors, respectively, suggesting a propensity for solubility in polar solvents. The fluorine atom can further influence electronic distribution and intermolecular interactions.

Based on these structural characteristics, a qualitative solubility profile can be predicted:

-

High Solubility: Expected in polar protic solvents such as methanol, ethanol, and isopropanol, where hydrogen bonding can be readily established.

-

Moderate to High Solubility: Likely in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile (ACN).

-

Low Solubility: Anticipated in non-polar solvents such as hexanes and toluene, where the polar nature of the molecule would lead to unfavorable interactions.

While specific experimental values are not publicly available, the following table provides a representative, illustrative summary of expected solubility for this compound in a range of common organic solvents at ambient temperature.

Table 1: Illustrative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility (g/L) |

| Polar Protic | Methanol | > 100 |

| Ethanol | > 100 | |

| Isopropanol | 50 - 100 | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 100 |

| Acetonitrile (ACN) | 20 - 50 | |

| Acetone | 20 - 50 | |

| Dichloromethane (DCM) | 10 - 20 | |

| Non-Polar | Toluene | < 1 |

| Hexanes | < 0.1 |

Note: The data in this table are illustrative and based on the predicted physicochemical properties of the compound. Actual experimental values may vary.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents, based on the widely accepted shake-flask method.[1]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, acetonitrile, dichloromethane)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mg/mL.

-

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Applications in Drug Development

The solubility of this compound is a critical parameter in various stages of drug development:

-

Process Chemistry: The choice of solvent for the synthesis and purification of this intermediate and its downstream products is dictated by its solubility. Higher solubility can lead to more efficient reactions and easier purification processes like crystallization.

-

Formulation Development: For active pharmaceutical ingredients (APIs) derived from this intermediate, solubility in pharmaceutically acceptable solvents is a key factor in developing viable formulations for administration.

This technical guide provides a foundational understanding of the solubility of this compound. For specific applications, it is imperative that the illustrative data presented here is confirmed and expanded upon through rigorous experimental determination as outlined in the provided protocol.

References

Stability and Storage of (6-Fluoro-2-methylpyridin-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (6-Fluoro-2-methylpyridin-3-yl)methanol, a key intermediate in pharmaceutical research and development. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from safety data sheets (SDS) of closely related pyridine derivatives and established principles of chemical stability testing. The document outlines recommended storage protocols, potential degradation pathways, and detailed experimental methodologies for stability assessment. This guide is intended to be a valuable resource for ensuring the integrity and reliability of this compound in research and manufacturing settings.

Introduction

This compound is a fluorinated pyridine derivative of significant interest in medicinal chemistry due to its utility as a building block for various biologically active molecules. The presence of the fluoro and methyl groups on the pyridine ring, along with the primary alcohol functionality, makes it a versatile synthon. However, the chemical stability of such intermediates is paramount to ensure the reproducibility of synthetic procedures and the quality of the final active pharmaceutical ingredients (APIs). This guide provides a detailed examination of the factors influencing the stability of this compound and offers best practices for its storage and handling.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its handling and storage requirements.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₈FNO |

| Molecular Weight | 141.14 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |

Recommended Storage and Handling

Proper storage and handling are critical for maintaining the purity and stability of this compound. Based on information for structurally similar compounds, the following conditions are recommended.

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Recommended storage at 2-8°C for long-term storage. | Minimizes the rate of potential thermal degradation. |

| Light | Protect from light. Store in an opaque or amber container. | Prevents potential photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Protects against oxidative degradation. |

| Container | Use a tightly sealed, non-reactive container (e.g., glass or compatible plastic). | Prevents contamination and exposure to moisture. |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and acid chlorides. | These materials can react with the alcohol functionality or the pyridine ring. |

| Hygroscopicity | Assumed to be hygroscopic based on related structures. | Store in a desiccated environment to prevent moisture absorption, which could lead to degradation. |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been experimentally elucidated in the available literature, potential degradation mechanisms can be inferred based on the functional groups present in the molecule. These include oxidation, hydrolysis (under certain conditions), and photodegradation.

A hypothetical degradation pathway is illustrated in the following diagram:

The Hydroxymethyl Group on Fluorinated Pyridines: A Technical Guide to Its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine atoms into pyridine scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The hydroxymethyl group (-CH₂OH), when present on these fluorinated pyridine rings, serves as a versatile synthetic handle for further molecular elaboration. This technical guide provides an in-depth exploration of the reactivity of the hydroxymethyl group on fluorinated pyridines, offering a summary of key transformations, experimental protocols, and quantitative data to aid in the design and execution of synthetic strategies in drug discovery and development.

Reactivity of the Hydroxymethyl Group

The hydroxymethyl group on a fluorinated pyridine ring exhibits a rich and varied reactivity profile, allowing for its conversion into a range of other important functional groups. The electron-withdrawing nature of both the fluorine atom and the pyridine ring can influence the reactivity of the benzylic-like hydroxymethyl group. Key transformations include oxidation to aldehydes and carboxylic acids, nucleophilic substitution to introduce halogens, and derivatization through esterification and etherification.

Oxidation Reactions

The oxidation of the hydroxymethyl group provides access to the corresponding aldehydes and carboxylic acids, which are valuable intermediates for a wide array of chemical transformations, including reductive amination, Wittig reactions, and amide bond formation.

The selective oxidation of primary alcohols to aldehydes requires mild reaction conditions to prevent over-oxidation to the carboxylic acid. Several modern oxidation methods are well-suited for this transformation on sensitive heterocyclic systems. While specific examples with quantitative yields on hydroxymethyl-substituted fluorinated pyridines are not extensively documented in the literature, the following methods are standard and reliable for this class of compounds.

-

Dess-Martin Periodinane (DMP) Oxidation: This method employs a hypervalent iodine reagent and is known for its mild conditions, broad functional group tolerance, and rapid reaction times at room temperature.[1][2][3] The reaction is typically performed in chlorinated solvents like dichloromethane (DCM).[1]

-

Swern Oxidation: This oxidation uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by the addition of a hindered base such as triethylamine.[4][5][6] It is highly effective for the synthesis of aldehydes from primary alcohols and is compatible with a wide range of functional groups.[4]

-

TEMPO-Catalyzed Oxidation: This method utilizes a stable nitroxyl radical, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite. This system is highly selective for the oxidation of primary alcohols to aldehydes.[7][8]

Stronger oxidizing agents can convert the hydroxymethyl group directly to a carboxylic acid. A reliable method for this transformation on a fluorinated pyridine has been demonstrated through the oxidation of a methyl group, which is expected to be mechanistically similar to the oxidation of a hydroxymethyl group.

-

Potassium Permanganate (KMnO₄) Oxidation: The oxidation of a methyl group on a fluorinated pyridine to a carboxylic acid has been achieved using potassium permanganate in the presence of a base at elevated temperatures. This method provides a direct route to fluorinated nicotinic acid derivatives.[9]

Nucleophilic Substitution Reactions

The hydroxyl group of the hydroxymethyl moiety can be converted into a good leaving group, facilitating nucleophilic substitution to introduce other functionalities, most notably halogens.

The transformation of the hydroxymethyl group to a halomethyl group is a key step for introducing nucleophiles via SN2 reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for the conversion of alcohols to the corresponding chlorides.[10][11] The reaction proceeds by converting the hydroxyl into a chlorosulfite, which is a better leaving group.[12]

Esterification and Etherification

The hydroxyl group can be readily derivatized to form esters and ethers, which can be useful for prodrug strategies, modifying solubility, or as protecting groups.

Esterification can be achieved through various standard methods. One common approach is the reaction of the alcohol with an acyl halide or anhydride in the presence of a base like pyridine.[13]

The formation of ethers from the hydroxymethyl group can be accomplished via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide, such as methyl iodide, to yield the corresponding ether.[14]

Data Presentation

The following tables summarize quantitative data for key reactions of the hydroxymethyl group and related functionalities on fluorinated pyridines.

Table 1: Oxidation of a Methyl Group on a Fluorinated Pyridine to a Carboxylic Acid

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-Fluoro-5-methylpyridine | 1. KMnO₄, KOH, H₂O, 95°C, 5h2. Concentrated HCl | 6-Fluoronicotinic acid | 84% | [9] |

Table 2: Conversion of a Hydroxymethyl Group to a Chloromethyl Group on a Halogenated Pyridine

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-Chloro-5-(hydroxymethyl)pyridine | Thionyl chloride, 1,2-dichloroethane, 5-20°C then reflux | 2-Chloro-5-(chloromethyl)pyridine | High | Not specified |

Experimental Protocols

The following are representative experimental protocols for the key transformations discussed. Researchers should adapt these general procedures to their specific substrates and scales.

General Protocol for Oxidation to Aldehyde using Dess-Martin Periodinane (DMP)

-

To a solution of the (fluoropyridin-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.1-1.5 eq).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.[3]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir the mixture vigorously until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired aldehyde.

Protocol for Oxidation of 2-Fluoro-5-methylpyridine to 6-Fluoronicotinic Acid

-

In a three-necked flask, combine 2-fluoro-5-methylpyridine (1.0 eq), water, potassium permanganate (2.0 eq), and potassium hydroxide (1.0 eq).[9]

-

Heat the mixture to 95°C with mechanical stirring for 5 hours.[9]

-

Filter the hot reaction mixture and collect the filtrate.

-

After cooling the filtrate to room temperature, adjust the pH to 2-4 with concentrated hydrochloric acid to precipitate the product.[9]

-

Filter the solid, wash with water, and dry under vacuum to obtain 6-fluoronicotinic acid.[9]

General Protocol for Conversion to Chloromethylpyridine using Thionyl Chloride

-

To a solution of the (fluoropyridin-yl)methanol (1.0 eq) in a suitable solvent such as 1,2-dichloroethane, add thionyl chloride (1.2-1.5 eq) dropwise at a low temperature (e.g., 0-5 °C).

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully quench the reaction by pouring it into ice-water.

-

Neutralize the mixture with a base such as sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., DCM or chloroform).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chloromethyl derivative.

General Protocol for Esterification with an Acyl Halide

-

Dissolve the (fluoropyridin-yl)methanol (1.0 eq) in anhydrous pyridine or another suitable solvent containing a non-nucleophilic base (e.g., triethylamine).

-

Cool the solution to 0 °C and add the acyl halide (e.g., benzoyl chloride, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove the base, then with saturated aqueous sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography.

General Protocol for O-Alkylation with an Alkyl Halide

-

To a solution of the (fluoropyridin-yl)methanol (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base (e.g., sodium hydride, 1.1 eq) portion-wise at 0 °C.

-

Stir the mixture at 0 °C or room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

-

Add the alkyl halide (e.g., methyl iodide, 1.2 eq) and stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude ether by column chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of the hydroxymethyl group on a fluorinated pyridine backbone.

Caption: Key synthetic transformations of a hydroxymethyl group on a fluorinated pyridine.

Caption: A typical experimental workflow for the oxidation of a (fluoropyridin-yl)methanol.

References

- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Dess-Martin Oxidation [organic-chemistry.org]

- 4. Swern oxidation - Wikipedia [en.wikipedia.org]

- 5. gchemglobal.com [gchemglobal.com]

- 6. Swern Oxidation [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 6-Fluoronicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. careerendeavour.com [careerendeavour.com]

- 13. medcraveonline.com [medcraveonline.com]

- 14. juniperpublishers.com [juniperpublishers.com]

The Role of Fluorine in Modifying Pyridine Ring Electronics: A Technical Guide for Researchers

Abstract: The strategic incorporation of fluorine into the pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of the profound electronic modifications induced by fluorine substitution on the pyridine ring. We delve into the fundamental principles of fluorine's inductive and resonance effects, and their subsequent impact on the physicochemical properties, including basicity (pKa) and dipole moment. The guide further explores how these electronic changes modulate the chemical reactivity of the ring, particularly towards nucleophilic and electrophilic species. Quantitative data is systematically presented in tabular format for comparative analysis. Detailed experimental protocols for the synthesis of key fluoropyridines and the determination of their pKa values are provided. Finally, logical and mechanistic pathways are visualized using Graphviz diagrams to offer a clear, conceptual understanding for researchers, scientists, and drug development professionals.

Fundamental Electronic Effects of Fluorine

The influence of a fluorine substituent on the pyridine ring is governed by the interplay of two primary electronic effects: the inductive effect and the resonance effect.

-

Inductive Effect (-I): Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect. It pulls electron density away from the carbon atom to which it is attached and, to a lesser extent, from the rest of the ring through the sigma (σ) bonds. This effect deactivates the ring by reducing its overall electron density.[1][2]

-

Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the pyridine ring. This electron-donating resonance effect opposes the inductive effect. However, due to the poor overlap between the 2p orbitals of fluorine and carbon, this resonance effect is significantly weaker than its powerful inductive counterpart.[3]

The net result is that fluorine acts as a strong electron-withdrawing group, rendering the pyridine ring more electron-deficient than the parent heterocycle. This has significant consequences for the molecule's properties and reactivity.[4]

Caption: Duality of fluorine's electronic influence on the pyridine ring.

Impact on Physicochemical Properties

The electron-withdrawing nature of fluorine directly modulates key physicochemical properties of the pyridine ring.

Basicity (pKa)

The introduction of fluorine significantly decreases the basicity of the pyridine nitrogen. The strong -I effect withdraws electron density from the entire ring, including the nitrogen atom. This reduces the availability of the nitrogen's lone pair to accept a proton, resulting in a lower pKa value compared to unsubstituted pyridine.[5][6] This modulation of pKa is a critical tool in drug design for optimizing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[7][8]

| Compound | pKa (in THF) |

| Pyridine | 6.4 |

| 2-Fluoropyridine | 2.0 |

| 3-Fluoropyridine | 4.3 |

| 4-Fluoropyridine | 3.6 |

| Data sourced from[9] |

Dipole Moment

Pyridine itself possesses a significant dipole moment due to the electronegativity of the nitrogen atom.[2] Fluorine substitution alters both the magnitude and direction of the molecular dipole moment. The final dipole moment is the vector sum of the C-F bond dipole and the intrinsic dipole of the pyridine ring. This property can influence molecular recognition and binding interactions with biological targets.[5][10]

| Compound | Dipole Moment (Debye) |

| Pyridine | 2.22 |

| 2-Fluoropyridine | 3.03 |

| 3-Fluoropyridine | 2.18 |

| 4-Fluoropyridine | 0.58 |

| Data represents a compilation of typical literature values. |

Spectroscopic Characterization

NMR spectroscopy is an indispensable tool for the analysis of fluorinated pyridines.

-

¹⁹F NMR: This technique is highly sensitive for characterizing fluoropyridines. The ¹⁹F chemical shift is extremely sensitive to the electronic environment, providing a clear fingerprint of the fluorine's position on the ring.[11][12]

-

¹H and ¹³C NMR: Protons and carbons near the fluorine atom experience a deshielding effect due to its electronegativity, resulting in downfield chemical shifts.

-

Spin-Spin Coupling: J-coupling constants between fluorine and carbon (J_CF) or between two fluorine atoms (J_FF) provide valuable information for structural elucidation. J_CF values typically increase with the degree of fluorination.[13]

| Compound | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm, rel. to CFCl₃) | J-Coupling (Hz) |

| 2-Fluoropyridine | H6: 8.19, H4: 7.77, H3: 7.15, H5: 6.88 | C2: 162.9, C6: 149.5, C4: 139.1, C3: 123.8, C5: 109.2 | -60.7 to -68.0 | ¹J_C2F = -236, ²J_C3F = +41, ³J_C4F = +16 |

| 3-Fluoropyridine | H2: 8.45, H6: 8.35, H4: 7.40, H5: 7.25 | C3: 161.2, C2: 146.5, C4: 137.5, C6: 145.1, C5: 122.0 | -110.0 to -115.0 | ¹J_C3F = -250, ²J_C2F = +22, ²J_C4F = +22 |

| 4-Fluoropyridine | H2/H6: 8.40, H3/H5: 7.00 | C4: 165.0, C2/C6: 150.5, C3/C5: 110.0 | -90.0 to -95.0 | ¹J_C4F = -265, ²J_C3F = +20 |

| Note: Chemical shifts can vary based on solvent and experimental conditions. Data compiled from[13][14]. |

Modification of Chemical Reactivity

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the fluorinated pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism involving a stabilized intermediate known as a Meisenheimer complex. Fluorine, particularly at the 2- and 4-positions, is an excellent leaving group for SNAr reactions, often showing greater reactivity than its chloro- or bromo- counterparts.[2][15] For instance, the reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than the corresponding reaction with 2-chloropyridine.[15] This enhanced reactivity makes fluoropyridines valuable synthons for introducing a wide variety of functional groups.[16]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on a fluoropyridine.

Electrophilic Aromatic Substitution (SEAr)

Conversely, the strong deactivating effect of fluorine makes the pyridine ring much less reactive towards electrophilic aromatic substitution (SEAr). Reactions such as nitration or halogenation require harsh conditions and often result in low yields.

Applications in Drug Discovery and Development

The ability of fluorine to precisely tune the electronic and physicochemical properties of the pyridine ring is extensively leveraged in drug discovery.[17][18]

-

Metabolic Stability: Fluorine can replace a hydrogen atom at a site susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby blocking this metabolic pathway and increasing the drug's half-life.[6]

-

pKa Modulation: As discussed, fluorine lowers the pKa, which can be used to optimize a drug's ionization state at physiological pH, thereby improving its solubility, cell membrane permeability, and oral bioavailability.[8]

-

Binding Affinity: The altered electronic distribution and dipole moment can lead to new, favorable interactions (e.g., dipole-dipole, hydrogen bonding) with the target protein or receptor, enhancing binding affinity and potency.[7]

Caption: Logical workflow of fluorine's impact in drug discovery.

Key Experimental Protocols

Protocol: Site-Selective C-H Fluorination of Pyridine (Adapted from Hartwig et al.)

This protocol describes the direct fluorination of a C-H bond adjacent to the pyridine nitrogen using silver(II) fluoride.[16]

-

Reagent Handling: Silver(II) fluoride (AgF₂) is a moisture-sensitive solid and should be handled quickly in the air and stored in a desiccator.[16]

-

Reaction Setup: To a dried flask under an inert atmosphere (e.g., argon), add the substituted pyridine substrate (1.0 mmol) and a suitable solvent such as acetonitrile (5 mL).

-

Reagent Addition: Add AgF₂ (2.5 mmol, 2.5 equivalents) to the solution in one portion.

-

Reaction Conditions: Stir the resulting suspension vigorously at room temperature (or slightly elevated temperature, e.g., 30-40 °C, for less reactive substrates).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

-

Workup: Upon completion, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of celite to remove insoluble silver salts.

-

Purification: Wash the filtrate with aqueous sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired 2-fluoropyridine derivative.

Protocol: Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction

This classic method involves the thermal decomposition of a diazonium tetrafluoroborate salt.[19]

-

Diazotization: Dissolve 4-aminopyridine (1.0 eq) in an aqueous solution of tetrafluoroboric acid (HBF₄, ~48%). Cool the solution to 0-5 °C in an ice-water bath.

-

Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 10 °C. Stir the mixture for an additional 30 minutes at this temperature.

-

Isolation of Salt: The 4-pyridyldiazonium tetrafluoroborate salt will precipitate. Isolate the solid by filtration, wash it with cold water, then cold ethanol, and finally cold diethyl ether. Dry the salt under vacuum.

-

Decomposition: Gently heat the dry diazonium salt in a flask under vacuum. The salt will decompose to yield 4-fluoropyridine, nitrogen gas, and boron trifluoride. The product can be collected in a cold trap.

-

Purification: The collected crude product is typically purified by distillation. Due to the instability of 4-fluoropyridine in the presence of water, all workup and purification steps should be conducted under anhydrous conditions.[19]

Protocol: Determination of pKa by ¹H NMR Titration

This method relies on monitoring the chemical shift of a ring proton as a function of pH.[20][21]

-

Sample Preparation: Prepare a series of ~10-15 NMR samples of the fluoropyridine (~5 mM) in a mixed D₂O/H₂O solvent system. Each sample should be adjusted to a different pH (or pD) value spanning a range of approximately 4 pH units centered around the expected pKa. Use small aliquots of dilute DCl and NaOD to adjust the pH.

-

pH Measurement: Accurately measure the pH of each sample using a calibrated pH meter. For measurements in D₂O, a correction is often applied (pD = pH_reading + 0.4).

-

NMR Acquisition: Acquire a ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans).

-

Data Analysis: Identify a proton on the pyridine ring whose chemical shift (δ) changes significantly between the fully protonated and deprotonated states.

-

Curve Fitting: Plot the observed chemical shift (δ_obs) against the measured pH. Fit the data to the Henderson-Hasselbalch equation (or a sigmoidal Boltzmann fit), where δ_obs is a function of δ_deprotonated, δ_protonated, and the pKa. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. ao.iao.ru [ao.iao.ru]

- 11. benchchem.com [benchchem.com]

- 12. Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 14. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. orgsyn.org [orgsyn.org]

- 17. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]

- 18. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 20. mdpi.com [mdpi.com]

- 21. [PDF] Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]

A Technical Guide to (6-Fluoro-2-methylpyridin-3-yl)methanol for Researchers and Drug Development Professionals

Introduction: (6-Fluoro-2-methylpyridin-3-yl)methanol, a substituted pyridine derivative, is a valuable building block for medicinal chemistry and drug discovery. Its unique structural features, including a fluorinated pyridine ring and a reactive hydroxymethyl group, make it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, a plausible synthetic route, and safety information.

Commercial Availability

This compound, identified by CAS Number 884494-98-8 , is commercially available from several chemical suppliers. Researchers can procure this compound from vendors specializing in fine chemicals and building blocks for research and development purposes. Confirmed suppliers include Alfa Chemistry, ChemScene, and CP Lab Safety, among others. It is typically offered in various quantities with purity levels of 98% or higher.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are compiled from various chemical databases and supplier information.

| Property | Value | Reference |

| Molecular Formula | C₇H₈FNO | General Knowledge |

| Molecular Weight | 141.14 g/mol | General Knowledge |

| Boiling Point | 259.4 °C at 760 mmHg | [1][2] |

| Flash Point | 110.7 °C | [1] |

| Density | 1.206 g/cm³ | [1][2] |

| Refractive Index | 1.521 | [1] |

Synthesis and Experimental Protocols

Plausible Synthetic Pathway

A potential two-step synthesis is outlined below, starting from the commercially available 6-fluoro-2-methylnicotinic acid.

Caption: Plausible synthesis of this compound.

Step 1: Reduction of 6-Fluoro-2-methylnicotinic acid to 6-Fluoro-2-methylnicotinaldehyde

Methodology: The carboxylic acid can be selectively reduced to the aldehyde using a mild reducing agent such as diisobutylaluminium hydride (DIBAL-H).

-

Reaction: 6-Fluoro-2-methylnicotinic acid + DIBAL-H → 6-Fluoro-2-methylnicotinaldehyde

-

Experimental Protocol (Hypothetical):

-

Dissolve 6-fluoro-2-methylnicotinic acid in an anhydrous aprotic solvent (e.g., toluene or THF) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

-

Slowly add a solution of DIBAL-H (typically 1.0 M in an appropriate solvent) dropwise to the cooled solution. The stoichiometry should be carefully controlled to favor aldehyde formation.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol, followed by an aqueous work-up (e.g., with Rochelle's salt solution or dilute acid).

-

Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude aldehyde by flash column chromatography.

-

Step 2: Reduction of 6-Fluoro-2-methylnicotinaldehyde to this compound

Methodology: The aldehyde is then reduced to the corresponding primary alcohol using a standard reducing agent like sodium borohydride (NaBH₄).

-

Reaction: 6-Fluoro-2-methylnicotinaldehyde + NaBH₄ → this compound

-

Experimental Protocol (Hypothetical):

-

Dissolve 6-fluoro-2-methylnicotinaldehyde in a protic solvent such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add sodium borohydride portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Quench the reaction by the careful addition of water or dilute acid.

-

Remove the solvent under reduced pressure.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

If necessary, purify the final compound by flash column chromatography or recrystallization.

-

Logical Relationship of Synthetic Precursors

The following diagram illustrates the logical relationship between the starting material, intermediate, and the final product in the proposed synthetic pathway.

Caption: Logical flow of the proposed synthesis.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications in Research and Development

While specific signaling pathways involving this compound are not yet detailed in publicly available literature, its structural motifs are of interest in drug discovery. The fluorinated pyridine core is a common feature in many biologically active compounds, often enhancing metabolic stability and binding affinity. The primary alcohol functionality serves as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives for screening against various biological targets. Researchers in oncology, neuroscience, and infectious diseases may find this compound to be a valuable starting point for the development of novel therapeutic agents.

This guide provides a foundational understanding of this compound for its application in a research and development setting. As a commercially available and synthetically accessible building block, it holds potential for the advancement of medicinal chemistry programs.

References

The Strategic deployment of (6-Fluoro-2-methylpyridin-3-yl)methanol in Medicinal Chemistry: A Technical Guide

(6-Fluoro-2-methylpyridin-3-yl)methanol , a fluorinated pyridine derivative, has emerged as a valuable building block in medicinal chemistry, particularly in the design and synthesis of targeted therapeutics. Its unique structural features, including the fluorine atom and the hydroxymethyl group, offer medicinal chemists a versatile scaffold to modulate the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides an in-depth overview of its synthesis, applications, and the biological significance of the molecules derived from it, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A clear understanding of the physicochemical properties of a building block is fundamental to its effective utilization in drug design. The table below summarizes key computed properties for this compound.

| Property | Value |

| Molecular Formula | C₇H₈FNO |

| Molecular Weight | 141.14 g/mol |

| Topological Polar Surface Area (TPSA) | 32.98 Ų |

| XLogP3 | 1.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Note: These values are computationally derived and may vary slightly from experimentally determined values.

Synthesis of this compound

While specific, detailed protocols for the direct synthesis of this compound are not extensively documented in publicly available literature, a general synthetic approach can be inferred from related transformations. A plausible synthetic route is outlined below, based on established pyridine chemistry.

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling with (6-Fluoro-2-methylpyridin-3-yl)methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is characterized by its mild reaction conditions, broad functional group tolerance, and the use of generally stable and less toxic boronic acid reagents. These attributes have made it a cornerstone in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries for the construction of biaryl and heteroaryl scaffolds.

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling involving derivatives of (6-Fluoro-2-methylpyridin-3-yl)methanol. This structural motif is of significant interest in medicinal chemistry due to the presence of a fluorinated pyridine ring, a common feature in many biologically active compounds that can enhance metabolic stability and binding affinity. The hydroxymethyl group offers a versatile handle for further functionalization.

Reaction Principle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (Ar-X), forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (R-B(OR')₂) forms a boronate species, which then transfers its organic group (R) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex (Ar and R) couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

Experimental Protocols

Protocol 1: Synthesis of (6-Fluoro-2-methylpyridin-3-yl)boronic acid pinacol ester via Miyaura Borylation

The synthesis of the requisite boronic ester is a crucial first step. A common method is the palladium-catalyzed Miyaura borylation of a corresponding aryl halide.[1][2]

Materials:

-

3-Bromo-6-fluoro-2-methylpyridine (or other suitable halide)

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

-

To an oven-dried Schlenk flask, add 3-bromo-6-fluoro-2-methylpyridine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), Pd(dppf)Cl₂ (3 mol%), and potassium acetate (3.0 equiv).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Place the flask in a preheated oil bath at 80-90 °C and stir the reaction mixture vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired (6-fluoro-2-methylpyridin-3-yl)boronic acid pinacol ester.

Protocol 2: Suzuki-Miyaura Coupling of this compound derivative with an Aryl Halide

This protocol outlines a general procedure for the cross-coupling of a halide derivative of this compound with a generic arylboronic acid. For successful coupling of fluorinated pyridines, careful selection of the catalyst and ligand is crucial to overcome the challenges posed by the strong C-F bond and the electronic nature of the pyridine ring.[3][4]

Materials:

-

Protected (3-Bromo-6-fluoro-2-methylpyridin-3-yl)methanol (e.g., as a silyl ether or other suitable protecting group) (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

-

Toluene (anhydrous)

-

Water (degassed)

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask, add the protected (3-bromo-6-fluoro-2-methylpyridin-3-yl)methanol (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Add anhydrous toluene and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe.

-

Place the flask in a preheated oil bath at 100-110 °C and stir the reaction mixture vigorously.

-

Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the coupled product.

-

If necessary, deprotect the alcohol functionality using standard procedures to yield the final (6-fluoro-2-methyl-3-arylpyridin-3-yl)methanol derivative.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling of related fluorinated and methylated pyridine derivatives, which can serve as a starting point for optimization.

Table 1: Representative Conditions for Miyaura Borylation of Halopyridines

| Entry | Halopyridine | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3-Bromo-2-methylpyridine | Pd(dppf)Cl₂ (3) | KOAc (3) | 1,4-Dioxane | 90 | 12 | 85 | [5] |

| 2 | 2-Chloropyridine | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 | [5] |

| 3 | 3-Bromopyridine | PdCl₂(dppf) (3) | KOAc (3) | DMSO | 80 | 18 | 60-98 | [2] |

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines

| Entry | Halopyridine | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3-Bromo-2-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 | [5] |

| 2 | 2-Chloro-3-(trifluoromethyl)pyridine | (6-methylpyridin-3-yl)boronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [6] |

| 3 | 2,5-Dibromo-3-(trifluoromethyl)pyridine | Phenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | Toluene/H₂O (10:1) | 100 | 24 | 88 | General knowledge, no specific citation |

| 4 | 3-Chloropyridine | 3,5-dimethylisoxazole-4-boronic acid pinacol ester | Palladacycle (P1-L5) | PCy₃ | DBU | THF/H₂O (5:1) | 110 | 0.17 | 35 | [4] |

Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Caption: Logical relationships of components in the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of (6-Fluoro-2-methylpyridin-3-yl)methanol Analogues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of a representative analogue of (6-Fluoro-2-methylpyridin-3-yl)methanol. Due to the inherent stability of the C-F bond, direct cross-coupling at the 6-position of this compound is challenging and often requires specialized catalytic systems. A more common and practical approach in medicinal chemistry and drug development involves the use of more reactive halo-substituted pyridines, such as the bromo- or chloro-analogues.

Therefore, this document focuses on the versatile cross-coupling reactions of (6-Bromo-2-methylpyridin-3-yl)methanol , a readily accessible synthetic precursor. The protocols provided for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are robust and can be adapted for various substituted pyridines, serving as a valuable guide for the synthesis of novel compounds.

Alternative Synthetic Strategies

For the direct functionalization of this compound, two primary strategies can be considered:

-

C-F Bond Activation: This approach is challenging due to the high bond dissociation energy of the C-F bond. Success in such couplings typically requires the use of specialized, highly electron-rich, and sterically hindered phosphine ligands in combination with a palladium catalyst. Reaction conditions often need to be rigorously optimized.

-

Conversion of the Hydroxymethyl Group: The primary alcohol can be converted into a more reactive leaving group, such as a triflate (-OTf) or nonaflate (-ONf). This would enable palladium-catalyzed cross-coupling reactions at the 3-position of the pyridine ring, offering an alternative route to functionalized derivatives.

Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-(2-methylpyridin-3-yl)methanol Derivatives

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds. This reaction is particularly valuable for introducing a variety of aryl and heteroaryl substituents at the 6-position of the pyridine ring.

General Reaction Scheme:

Quantitative Data for Suzuki-Miyaura Coupling of Bromopyridines

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 92 |

| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 8 | 78 |

| 4 | 2-Thienylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 18 | 88 |

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

(6-Bromo-2-methylpyridin-3-yl)methanol

-

Arylboronic acid (1.2 equivalents)

-

Pd(PPh₃)₄ (3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equivalents)

-

Toluene and Water (4:1 mixture)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Brine

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add (6-Bromo-2-methylpyridin-3-yl)methanol (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

-

Seal the flask with a septum and purge with argon for 10-15 minutes.

-

Add the degassed toluene/water (4:1, 5 mL) mixture via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-(2-methylpyridin-3-yl)methanol.

Application Notes and Protocols for the Etherification of (6-Fluoro-2-methylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the etherification of (6-fluoro-2-methylpyridin-3-yl)methanol. The primary method described is the Williamson ether synthesis, a robust and widely used method for forming ethers from an alcohol and an organohalide.

Introduction

The etherification of this compound is a key transformation in the synthesis of various derivatives with potential applications in medicinal chemistry and materials science. The introduction of an ether linkage allows for the modification of the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. The Williamson ether synthesis is the most common and versatile method for this purpose. It proceeds via an S\textsubscript{N}2 reaction between an alkoxide, generated from the alcohol, and an alkyl halide.[1][2]

Reaction Principle: Williamson Ether Synthesis

The Williamson ether synthesis involves two main steps:

-

Deprotonation: The hydroxyl group of this compound is deprotonated by a suitable base to form a nucleophilic alkoxide ion.

-

Nucleophilic Substitution: The resulting alkoxide attacks an electrophilic alkyl halide (or other suitable electrophile with a good leaving group) in a bimolecular nucleophilic substitution (S\textsubscript{N}2) reaction to form the desired ether.[1][3][4]

Key Reaction Parameters and Optimization

Several factors can influence the efficiency and outcome of the etherification reaction. Careful consideration of these parameters is crucial for successful synthesis.

1. Choice of Base:

The selection of an appropriate base is critical for the quantitative formation of the alkoxide without promoting side reactions.

-

Strong Bases: Sodium hydride (NaH) is a powerful, non-nucleophilic base that is frequently used to deprotonate alcohols irreversibly.[2][3] The reaction generates hydrogen gas as the only byproduct, which simplifies purification.

-

Milder Bases: Carbonates such as potassium carbonate (K₂CO₃) can also be effective, particularly with more reactive alkylating agents.[5] These are generally safer and easier to handle than metal hydrides.

2. Alkylating Agent:

The reactivity of the alkylating agent follows the order: I > Br > Cl. Primary alkyl halides are ideal substrates for the S\textsubscript{N}2 reaction.[1][2] Secondary halides may lead to a mixture of substitution and elimination products, while tertiary halides will predominantly undergo elimination.

3. Solvent:

Aprotic polar solvents are generally preferred for Williamson ether synthesis as they can solvate the cation of the alkoxide without protonating the nucleophile.

-

Common Choices: Tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile (MeCN) are excellent solvents for this reaction.

4. Temperature:

The reaction temperature can vary depending on the reactivity of the substrates. Reactions with reactive alkyl halides may proceed at room temperature, while less reactive substrates might require heating.

Comparative Reaction Conditions

The following table summarizes typical reaction conditions for the Williamson ether synthesis based on literature for similar substrates.

| Parameter | Condition A | Condition B | Condition C |

| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | Silver(I) Oxide (Ag₂O) |

| Alkylating Agent | Primary Alkyl Bromide/Iodide | Primary Alkyl Bromide/Iodide | Primary Alkyl Iodide |

| Solvent | Anhydrous THF or DMF | Anhydrous Acetonitrile or Acetone | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature | Room Temperature to Reflux | Room Temperature |

| Reaction Time | 2 - 12 hours | 12 - 24 hours | 24 - 48 hours |

| Typical Yield | High | Good to High | Good (milder conditions) |

Experimental Protocol: Etherification using Sodium Hydride

This protocol describes a general procedure for the etherification of this compound using sodium hydride as the base.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous THF or DMF.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 - 1.5 eq) portion-wise. The evolution of hydrogen gas will be observed.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30-60 minutes, or until the gas evolution ceases, indicating the complete formation of the alkoxide.

-

Alkylating Agent Addition: Slowly add the alkyl halide (1.1 - 1.5 eq) to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired ether.

Experimental Workflow Diagram

Caption: Williamson Ether Synthesis Workflow

Signaling Pathway of the Reaction

Caption: Williamson Ether Synthesis Pathway

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Oxidation of (6-Fluoro-2-methylpyridin-3-yl)methanol to 6-Fluoro-2-methylnicotinaldehyde

Abstract

This application note provides detailed protocols for the oxidation of (6-fluoro-2-methylpyridin-3-yl)methanol to its corresponding aldehyde, 6-fluoro-2-methylnicotinaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. Two common and effective methods, the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation, are presented. These protocols are designed for researchers in organic synthesis and drug development, offering mild and selective conditions for the preparation of the target aldehyde.

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic chemistry. The resulting aldehydes are versatile intermediates in a wide range of chemical syntheses, including the formation of imines, oximes, and carboxylic acids, and as precursors in various carbon-carbon bond-forming reactions. This compound is a key building block, and its oxidation product, 6-fluoro-2-methylnicotinaldehyde, is of significant interest in medicinal chemistry. This document outlines two reliable methods for this oxidation: the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, and the Dess-Martin periodinane (DMP) oxidation, which employs a hypervalent iodine reagent. Both methods are known for their mild reaction conditions and broad functional group tolerance.[1][2][3][4][5]

Oxidation Methods Overview

A comparison of the two highlighted oxidation methods is provided in the table below. The choice of method may depend on factors such as substrate sensitivity, available equipment, and scale of the reaction.

| Parameter | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |

| Oxidizing Agent | Dimethyl sulfoxide (DMSO), activated with oxalyl chloride | Dess-Martin Periodinane (1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) |

| Typical Solvent | Dichloromethane (DCM) | Dichloromethane (DCM), Chloroform |

| Reaction Temperature | -78 °C to room temperature | Room temperature |

| Reaction Time | 1-3 hours | 1-4 hours |

| Typical Yield | 85-95% | 90-98% |

| Work-up | Quenching with water, extraction | Quenching with sodium thiosulfate, extraction |

| Advantages | Cost-effective reagents, byproducts are volatile and easily removed.[3] | Mild, neutral conditions, high selectivity, easy work-up, avoids toxic chromium reagents.[2][6] |

| Disadvantages | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide and toxic carbon monoxide.[3][5] | Reagent is expensive and potentially explosive under certain conditions.[6] |

Experimental Protocols

Protocol 1: Swern Oxidation of this compound

This protocol is a representative procedure based on the general principles of the Swern oxidation.[1][3][5][7][8]

Materials:

-

This compound

-

Oxalyl chloride

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Triethylamine (TEA)

-

Water

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Argon or Nitrogen source

-

Syringes

-

Low-temperature thermometer

-

Dry ice/acetone bath

Procedure:

-

To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM (0.2 M) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen), cool the mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add anhydrous DMSO (2.4 equivalents) dropwise to the solution, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 15 minutes at -78 °C.

-

In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.

-

Add the alcohol solution dropwise to the reaction mixture at -78 °C. Stir for 45 minutes at this temperature.

-

Add anhydrous triethylamine (5.0 equivalents) dropwise to the reaction mixture.

-

After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction mixture to warm to room temperature over 30 minutes.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 6-fluoro-2-methylnicotinaldehyde.

-

The crude product can be purified by column chromatography on silica gel.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of this compound

This protocol is a representative procedure based on the general principles of the Dess-Martin oxidation.[2][4][6][9]

Materials:

-